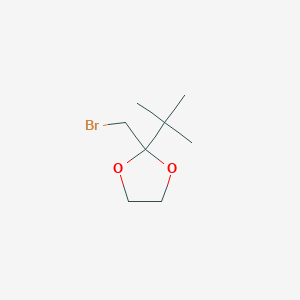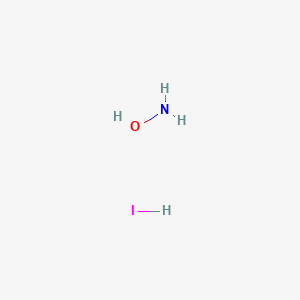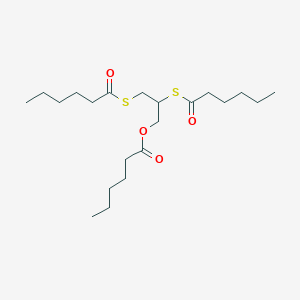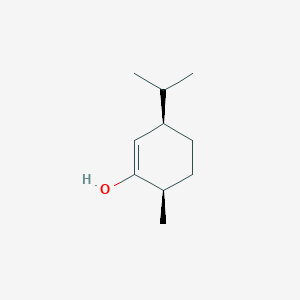![molecular formula C16H10N4O3 B14609925 1,1'-Oxybis{4-[(cyanocarbonyl)amino]benzene} CAS No. 58000-37-6](/img/structure/B14609925.png)
1,1'-Oxybis{4-[(cyanocarbonyl)amino]benzene}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Oxybis{4-[(cyanocarbonyl)amino]benzene} is a chemical compound characterized by the presence of two benzene rings connected via an ether linkage, with each benzene ring substituted by a cyanocarbonylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Oxybis{4-[(cyanocarbonyl)amino]benzene} typically involves the reaction of 4-aminobenzonitrile with phosgene to form 4-isocyanatobenzonitrile. This intermediate is then reacted with 4-hydroxybenzonitrile under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the ether linkage.
Industrial Production Methods
On an industrial scale, the production of 1,1’-Oxybis{4-[(cyanocarbonyl)amino]benzene} may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Oxybis{4-[(cyanocarbonyl)amino]benzene} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyanocarbonylamino groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1,1’-Oxybis{4-[(cyanocarbonyl)amino]benzene} has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 1,1’-Oxybis{4-[(cyanocarbonyl)amino]benzene} exerts its effects involves its interaction with specific molecular targets. The cyanocarbonylamino groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially altering their activity. The ether linkage provides structural rigidity, which can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Oxybis{2,4-dibromobenzene}: Contains bromine substituents instead of cyanocarbonylamino groups.
Diphenyl ether: Lacks the cyanocarbonylamino substituents, making it less reactive in certain chemical reactions.
Uniqueness
1,1’-Oxybis{4-[(cyanocarbonyl)amino]benzene} is unique due to the presence of cyanocarbonylamino groups, which impart distinct chemical reactivity and potential for diverse applications. The combination of ether linkage and cyanocarbonylamino substituents makes it a versatile compound for various scientific and industrial purposes.
Propriétés
Numéro CAS |
58000-37-6 |
|---|---|
Formule moléculaire |
C16H10N4O3 |
Poids moléculaire |
306.27 g/mol |
Nom IUPAC |
N-[4-[4-(carbonocyanidoylamino)phenoxy]phenyl]-1-cyanoformamide |
InChI |
InChI=1S/C16H10N4O3/c17-9-15(21)19-11-1-5-13(6-2-11)23-14-7-3-12(4-8-14)20-16(22)10-18/h1-8H,(H,19,21)(H,20,22) |
Clé InChI |
BOHNGWRCVOGHLE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)C#N)OC2=CC=C(C=C2)NC(=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate](/img/structure/B14609871.png)


![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-chloropropanoate](/img/structure/B14609878.png)

![4-Phenyl-1-azatricyclo[6.2.2.02,7]dodecan-5-one;hydrochloride](/img/structure/B14609884.png)

![Benzenepropanamide, 3-methoxy-N-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14609898.png)
![1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14609901.png)


